molecular formula C11H10N2O3 B1268932 3-Acetylamino-1H-indole-2-carboxylic acid CAS No. 56545-53-0

3-Acetylamino-1H-indole-2-carboxylic acid

Cat. No. B1268932
CAS RN: 56545-53-0
M. Wt: 218.21 g/mol
InChI Key: GWFDHYBEJIZTDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acetylamino-1H-indole-2-carboxylic acid derivatives and related compounds involves multiple steps, including condensation reactions, Ullmann reactions, and reactions with sulfur-containing substituents. For instance, novel indole-2-carboxylic acids with amino- and sulfur-containing substituents have been synthesized via Ullmann reactions and further modification processes (Unangst, Connor, & Stabler, 1987). Another approach involves the use of oxalyl chloride in dry dichloromethane for the synthesis of derivatives from 1-Propyl-1H-indole-2-carboxylic acid (Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy. These methods provide insights into the functional groups, molecular symmetry, and overall conformation of the molecules. An example of molecular structure elucidation can be seen in the synthesis of a functionalized cyclohexene skeleton related to GS4104, where NMR studies confirmed the absolute configurations of the key intermediates (Cong & Yao, 2006).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and chemical properties. Reactions include ring-closing metathesis, aza-Friedel-Crafts reactions, and transformations involving acetyl and amino groups. These reactions are pivotal for generating a wide array of 3-substituted indoles with potential biological activities (Shirakawa & Kobayashi, 2006).

Scientific Research Applications

Synthesis and Characterization

  • Novel indole-2-carboxylic acids with various substituents, including amino and sulfur-containing groups, have been synthesized to explore their chemical properties and potential applications in medicinal chemistry (Unangst, Connor, & Stabler, 1987).
  • A series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized and characterized, showing significant antibacterial and moderate antifungal activities, highlighting their potential in developing new antimicrobial agents (Raju et al., 2015).
  • The preparation of tagged and carrier-linked auxin derivatives using aminoethyl-substituted indole-3-acetic acids was explored, offering tools for biochemical research and plant hormone studies (Ilić et al., 2005).

Biological Activity and Applications

  • Bismuth(III) complexes derived from indole-carboxylic acids were synthesized and evaluated for their activity against Helicobacter pylori and Leishmania, demonstrating their potential in treating infections and parasitic diseases (Pathak et al., 2017).
  • The electrochemical and peroxidase O2-mediated oxidation of indole-3-acetic acid at physiological pH was studied, providing insights into the metabolic pathways of this important plant hormone in various biological systems (Hu & Dryhurst, 1997).

Safety and Hazards

The safety data sheet for “3-Acetylamino-1H-indole-2-carboxylic acid” indicates that it is considered hazardous . It may cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

3-acetamido-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)12-9-7-4-2-3-5-8(7)13-10(9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFDHYBEJIZTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349392
Record name 3-Acetylamino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56545-53-0
Record name 3-Acetylamino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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